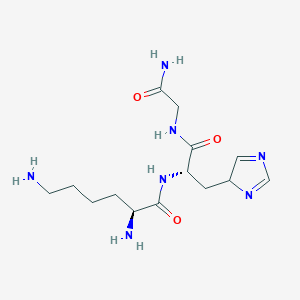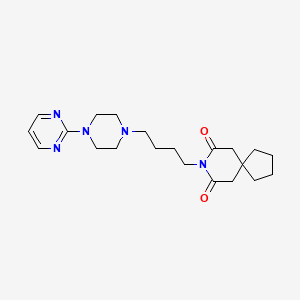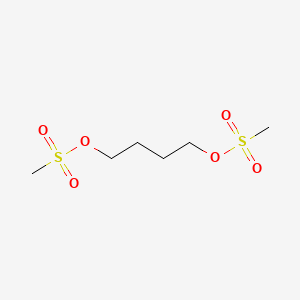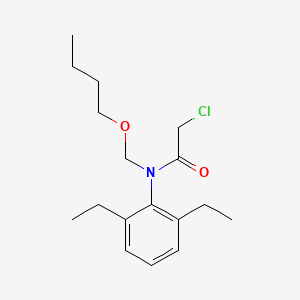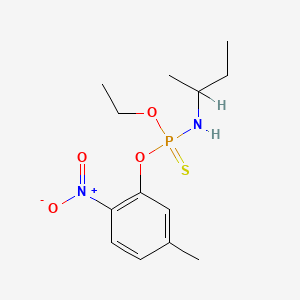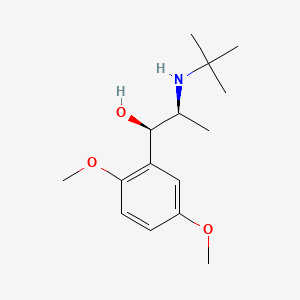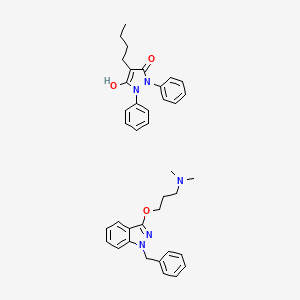
1-Ethylphenoxathiin 10,10-dioxide
説明
BW-1370U87 is a monoamine oxidase A (MAO-A) inhibitor potentially for treatment of depression. BW-1370U87 elevates neurotransmitter amines in the brain over the same dose range at which it exhibits positive activities in animal models of depressive illness. BW-1370U87's mechanism of action follows simple competitive kinetics, so that an unusually high concentration of tyramine in peripheral tissues may displace the inhibitor from MAO-A sites in the intestine and liver.
科学的研究の応用
Metabolic Characterization
1-Ethylphenoxathiin 10,10-dioxide (BW1370U87) was studied as a possible monoamine oxidase-A inhibitor, with its metabolism characterized using human liver microsomes. Metabolites identified included sidechain-oxidized variants and the unsubstituted phenoxathiin-10,10-dioxide (Shockcor et al., 1996).
Structural Elucidation Techniques
The structure of 1-ethyl-phenoxathiin 10,10-dioxide's epoxide, also investigated as a monoamine oxidase-A inhibitor, was elucidated using advanced NMR techniques. This involved analyzing a tiny sample, highlighting the compound's significance in molecular structure studies (Shockcor et al., 1994).
Polymer Science Applications
This compound and related compounds were used in synthesizing new cardopolyamides. These polymers, characterized by their physical properties such as IR spectra and thermal analysis, demonstrate the versatility of this compound in material science (Reddy & Srinivasan, 1987).
Chirality Studies
The inclusion process of phenoxathiin-10,10-dioxide in various cyclodextrins was analyzed, contributing to understanding chirality and molecular interactions in chemistry. This research has broader implications for molecular design and drug development (Sandu, Tablet, & Hillebrand, 2013).
Energy Conversion Applications
Research into platinum-based sensitizers for light-to-electricity conversion in photoelectrochemical cells has utilized derivatives of this compound. This application in renewable energy showcases the compound's potential in sustainable technologies (Islam et al., 2001).
特性
CAS番号 |
134476-36-1 |
|---|---|
分子式 |
C14H12O3S |
分子量 |
260.31 g/mol |
IUPAC名 |
1-ethylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |
InChIキー |
HQSRQKBSOOZLHH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
正規SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
外観 |
Solid powder |
その他のCAS番号 |
134476-36-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

